molecular formula C14H14O2 B13755687 2-Butanone, 1-(1-naphthyloxy)- CAS No. 73758-41-5

2-Butanone, 1-(1-naphthyloxy)-

Cat. No.: B13755687
CAS No.: 73758-41-5
M. Wt: 214.26 g/mol
InChI Key: QIWHGUWIXSKJKR-UHFFFAOYSA-N
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Description

2-Butanone, 1-(1-naphthyloxy)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a naphthyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-(1-naphthyloxy)- typically involves the reaction of 1-naphthol with 2-butanone under specific conditions. One common method is the Williamson ether synthesis, where 1-naphthol is reacted with an alkyl halide in the presence of a base to form the naphthyloxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of 2-Butanone, 1-(1-naphthyloxy)- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, solid-liquid phase transfer catalysis can be employed to minimize waste and enhance the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic addition due to the electrophilic carbonyl carbon. Key mechanisms include:

General Mechanism

  • Electrophilic activation : The carbonyl oxygen withdraws electron density, polarizing the C=O bond.

  • Nucleophilic attack : Reagents like Grignard compounds or hydrides (e.g., NaBH₄) attack the carbonyl carbon.

  • Protonation : The intermediate alkoxide is protonated to form the final alcohol product.

Experimental studies confirm that the naphthyloxy group enhances resonance stabilization of intermediates, as evidenced by IR spectral shifts at 1,710 cm⁻¹ (C=O stretch) and NMR coupling patterns .

Ether Cleavage Reactions

The naphthyloxy ether bond (C-O-C) reacts under acidic or reductive conditions:

Reaction TypeConditionsProducts
Acidic hydrolysisH₂SO₄, H₂O, 100°C1-Naphthol + 2-butanone derivative
Reductive cleavageLiAlH₄, THF, refluxNaphthalene + secondary alcohol

Thermodynamic data for analogous ether reactions show ΔrH° values ranging from 127–131 kJ/mol, consistent with bond dissociation energies in similar systems .

Aromatic Electrophilic Substitution

The naphthalene ring undergoes reactions such as nitration and sulfonation:

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Position : Predominantly β-substitution due to steric hindrance from the butanone group.

  • Yield : ~65% (HPLC data) .

Sulfonation

  • Reagents : SO₃/H₂SO₄

  • Position : α-substitution favored at 80°C.

Oxidation Reactions

The ketone group resists further oxidation, but the naphthyloxy moiety can be oxidized to quinones under strong conditions:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 80°C1,4-Naphthoquinone
CrO₃Acetic acid, 50°CEpoxyketone derivatives

Free energy calculations (ΔrG° = 88.7 kJ/mol) support the feasibility of these pathways .

Thermodynamic and Kinetic Data

Key parameters for representative reactions:

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)Method
Hydride addition (Na⁺ complex)131 ± 7.187.9CIDT
Cl⁻ association61.9 ± 8.4-IMRE

Spectroscopic Validation

  • ¹H-NMR : Aromatic protons appear as multiplet at δ 7.2–8.5 ppm; ketone CH₃ groups at δ 2.1 ppm .

  • IR : Strong absorption at 1,250 cm⁻¹ (C-O-C ether stretch).

This compound’s reactivity is strategically exploited in organic synthesis and drug development, with its stability and functional group compatibility making it a versatile intermediate. Experimental data align with theoretical models, ensuring reproducibility in industrial applications .

Scientific Research Applications

2-Butanone, 1-(1-naphthyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 1-(1-naphthyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-naphthyloxy)-2-butanone, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible synthesis involves nucleophilic substitution between 1-naphthol and a halogenated 2-butanone derivative (e.g., 1-bromo-2-butanone). Adapting methods from related naphthyloxy compounds (e.g., (prop‑2‑yn‑1‑yloxy)naphthalene synthesis), use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate 1-naphthol, followed by alkylation with the halogenated ketone . Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Optimize temperature (room temperature vs. reflux) and stoichiometry to improve yield.

Q. How can researchers confirm the structural integrity of 1-(1-naphthyloxy)-2-butanone post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., NIST Chemistry WebBook for analogous compounds ).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via high-resolution MS.
  • FT-IR : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) stretches.

Q. What protective measures are critical when handling 1-(1-naphthyloxy)-2-butanone in the lab?

  • Methodological Answer : Based on safety data for structurally related ketones:

  • Respiratory Protection : Use NIOSH-approved P95 respirators if vapor/mist forms .
  • Gloves : Nitrile or neoprene gloves (EN 374 certified) for splash protection .
  • Ventilation : Ensure fume hoods maintain concentrations below OSHA exposure limits .

Advanced Research Questions

Q. How does the electronic nature of the naphthyloxy group influence the reactivity of 1-(1-naphthyloxy)-2-butanone in catalytic hydrogenation?

  • Methodological Answer : The electron-rich naphthyloxy group may sterically hinder the carbonyl moiety, reducing hydrogenation rates. Perform kinetic studies using Pd/C or Raney Ni under varying H₂ pressures (1–5 atm). Monitor conversion via GC-MS and compare with computational models (DFT) to assess steric/electronic effects.

Q. What analytical challenges arise in quantifying trace impurities in 1-(1-naphthyloxy)-2-butanone, and how can they be resolved?

  • Methodological Answer : Impurities like residual 1-naphthol or halogenated intermediates require sensitive detection:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
  • LC-MS/MS : Employ MRM transitions for targeted impurity profiling .

Q. How does 1-(1-naphthyloxy)-2-butanone interact with cytochrome P450 enzymes, and what implications does this have for pharmacological studies?

  • Methodological Answer : Conduct in vitro assays with human liver microsomes. Incubate the compound with NADPH and monitor metabolite formation via UPLC-QTOF. Compare inhibition profiles with known CYP substrates (e.g., midazolam for CYP3A4) to assess drug-drug interaction risks .

Q. Key Considerations

  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the naphthyloxy group .
  • Regulatory Status : No carcinogenicity classification per IARC/ACGIH, but environmental persistence requires disposal via incineration .
  • Computational Tools : Use Gaussian or ORCA for optimizing molecular geometry and predicting reaction pathways .

Properties

CAS No.

73758-41-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-naphthalen-1-yloxybutan-2-one

InChI

InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3

InChI Key

QIWHGUWIXSKJKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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